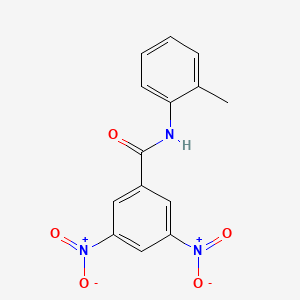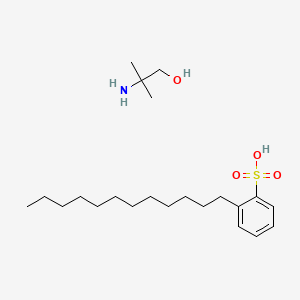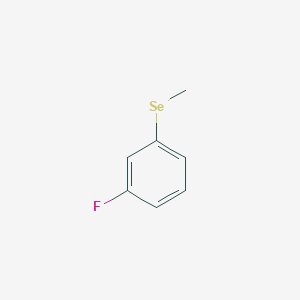
1-Fluoro-3-(methylselanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a methylselanyl reagent under specific conditions. The reaction typically requires a catalyst and an appropriate solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine and methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or nickel may be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated toluenes.
Scientific Research Applications
1-Fluoro-3-(methylselanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(methylselanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom and methylselanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Fluoro-3-methylbenzene: Similar structure but lacks the methylselanyl group.
3-Fluorotoluene: Another fluorinated benzene derivative with different substituents.
meta-Fluorotoluene: A positional isomer with the fluorine atom in a different location.
Properties
CAS No. |
37773-25-4 |
|---|---|
Molecular Formula |
C7H7FSe |
Molecular Weight |
189.10 g/mol |
IUPAC Name |
1-fluoro-3-methylselanylbenzene |
InChI |
InChI=1S/C7H7FSe/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
GMQOMGGWFNHATM-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


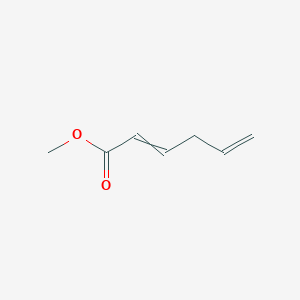
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)


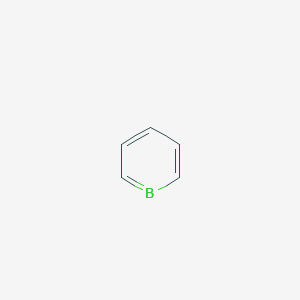
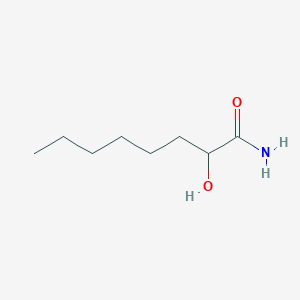
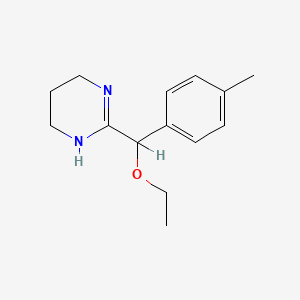
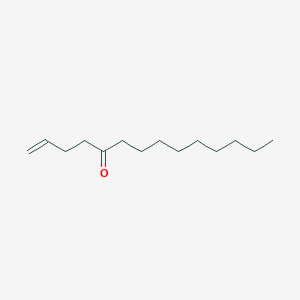
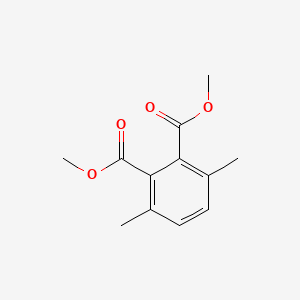
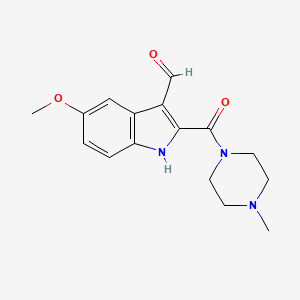
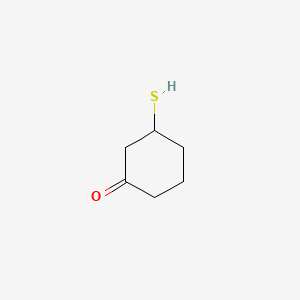
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
